molecular formula C8H9F3N2O2 B13990497 Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate

Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate

Cat. No.: B13990497
M. Wt: 222.16 g/mol
InChI Key: AUFABDFLUSGNLW-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate is a heterocyclic compound featuring a pyrazole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of ethyl acetoacetate with 4-(trifluoromethyl)phenylhydrazine in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group can also form strong hydrogen bonds and van der Waals interactions with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[4-(chloromethyl)pyrazol-1-yl]acetate
  • Ethyl 2-[4-(bromomethyl)pyrazol-1-yl]acetate
  • Ethyl 2-[4-(methyl)pyrazol-1-yl]acetate

Uniqueness

Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in biological applications compared to its chloro, bromo, or methyl-substituted counterparts .

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate

InChI

InChI=1S/C8H9F3N2O2/c1-2-15-7(14)5-13-4-6(3-12-13)8(9,10)11/h3-4H,2,5H2,1H3

InChI Key

AUFABDFLUSGNLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)C(F)(F)F

Origin of Product

United States

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